molecular formula C22H38O10S B11936075 Benzyl-PEG7-MS

Benzyl-PEG7-MS

Cat. No.: B11936075
M. Wt: 494.6 g/mol
InChI Key: JZHQTKNPHOVOEO-UHFFFAOYSA-N
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Description

It is used in the synthesis of various PROTACs (proteolysis-targeting chimeras), which are molecules designed to target and degrade specific proteins within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG7-MS is synthesized through a series of reactions involving polyethylene glycol and methanesulfonate. The synthetic route typically involves the following steps:

    PEGylation: Polyethylene glycol is reacted with benzyl chloride to form benzyl-PEG.

    Methanesulfonation: The benzyl-PEG is then reacted with methanesulfonyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale PEGylation: Using industrial reactors to ensure uniform PEGylation.

    Purification: The product is purified using techniques such as column chromatography to achieve high purity (>95%).

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG7-MS undergoes several types of chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and solvents like dichloromethane.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted PEG derivatives.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl-PEG7-MS has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

    Biology: Employed in studies involving protein degradation and cellular processes.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

Benzyl-PEG7-MS functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, bringing them into proximity and facilitating ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

    Benzyl-PEG4-MS: A shorter PEG chain variant used in similar applications.

    Benzyl-PEG12-MS: A longer PEG chain variant offering different solubility and stability properties.

Uniqueness

Benzyl-PEG7-MS is unique due to its optimal PEG chain length, which provides a balance between solubility and stability, making it highly effective in PROTAC synthesis .

Properties

Molecular Formula

C22H38O10S

Molecular Weight

494.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C22H38O10S/c1-33(23,24)32-20-19-30-16-15-28-12-11-26-8-7-25-9-10-27-13-14-29-17-18-31-21-22-5-3-2-4-6-22/h2-6H,7-21H2,1H3

InChI Key

JZHQTKNPHOVOEO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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